molecular formula C28H27Cl3FN5O3S2 B1672470 N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride

Cat. No.: B1672470
M. Wt: 671.0 g/mol
InChI Key: WIMITXDBYLKRKB-UHFFFAOYSA-N
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Description

GW583340 dihydrochloride is a potent dual inhibitor of epidermal growth factor receptor and ErbB2 tyrosine kinases. It is known for its ability to reverse drug resistance mediated by ABCG2 and ABCB1 transporters. This compound has shown significant anti-cancer activity, making it a valuable tool in cancer research .

Mechanism of Action

Target of Action

GW 583340 dihydrochloride is a potent dual inhibitor of the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and ErbB2 . These receptors play crucial roles in cell proliferation and survival, and their overexpression is often associated with various types of cancers .

Mode of Action

GW 583340 dihydrochloride interacts with its targets, EGFR and ErbB2, by binding to their ATP-binding sites, thereby inhibiting their tyrosine kinase activities . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and ErbB2 by GW 583340 dihydrochloride affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration . By inhibiting these pathways, GW 583340 dihydrochloride can suppress tumor growth and induce apoptosis .

Pharmacokinetics

As a small molecule inhibitor, it is expected to have good bioavailability and can be administered orally

Result of Action

The primary result of GW 583340 dihydrochloride’s action is the inhibition of tumor cell growth and the induction of apoptosis . It selectively inhibits the growth of human tumor cells overexpressing EGFR and ErbB2 . In addition, it has been shown to reverse ABCG2- and ABCB1-mediated drug resistance .

Action Environment

The action of GW 583340 dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with EGFR or ErbB2 could potentially affect its efficacy . Additionally, factors such as pH and temperature could influence its stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW583340 dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of GW583340 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GW583340 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of GW583340 dihydrochloride with altered functional groups, which can have different biological activities .

Scientific Research Applications

GW583340 dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW583340 dihydrochloride is unique due to its potent dual inhibition of epidermal growth factor receptor and ErbB2 at very low concentrations (IC50 values of 0.01 and 0.014 μM, respectively). It also effectively reverses drug resistance mediated by ABCG2 and ABCB1 transporters, making it a valuable tool in overcoming multidrug resistance in cancer therapy .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMITXDBYLKRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl3FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Reactant of Route 2
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Reactant of Route 3
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride

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